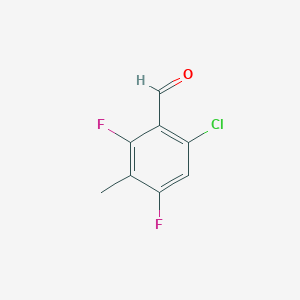

6-Chloro-2,4-difluoro-3-methylbenzaldehyde

Description

BenchChem offers high-quality 6-Chloro-2,4-difluoro-3-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2,4-difluoro-3-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2,4-difluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4-7(10)2-6(9)5(3-12)8(4)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQXXSZQUSARQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501252237 | |

| Record name | Benzaldehyde, 6-chloro-2,4-difluoro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706435-05-3 | |

| Record name | Benzaldehyde, 6-chloro-2,4-difluoro-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706435-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 6-chloro-2,4-difluoro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS 286474-59-7)

Executive Summary & Nomenclature Clarification

In advanced organic synthesis and drug discovery, poly-substituted benzaldehydes serve as critical building blocks for assembling complex molecular architectures.

Nomenclature Clarification: While the topic query references 6-Chloro-2,4-difluoro-3-methylbenzaldehyde, the definitive CAS Registry Number 286474-59-7 corresponds specifically to 6-Chloro-2-fluoro-3-methylbenzaldehyde [1][2]. Its heavily fluorinated analog, 6-Chloro-2,4-difluoro-3-methylbenzaldehyde, is defined by a different registry (CAS 1706435-05-3)[3]. To maintain strict scientific integrity and traceability, this technical guide focuses on the exact chemical entity defined by CAS 286474-59-7.

This compound is highly valued for its orthogonal reactivity. It features three distinct functional handles—an electrophilic formyl group, a highly activated ortho-fluoro leaving group, and a meta-chloro group—allowing for sequential, chemoselective modifications without the need for complex protecting-group strategies[4].

Physicochemical Properties

Understanding the physicochemical baseline of a building block is essential for predicting its behavior in biphasic extractions, chromatography, and biological assays. Below is the consolidated data profile for CAS 286474-59-7.

| Property | Value | Scientific Implication / Source |

| CAS Registry Number | 286474-59-7 | Definitive identifier[1]. |

| Molecular Formula | C8H6ClFO | Core elemental composition[2]. |

| Molecular Weight | 172.58 g/mol | Standard for stoichiometric calculations[2]. |

| Monoisotopic Mass | 172.00912 Da | Target mass for high-resolution LC-MS (ESI+)[5]. |

| Log Ko/w (Partition) | 3.01 | Indicates moderate lipophilicity; good organic solubility[6]. |

| Appearance | Colorless to Yellow Liquid | Visual indicator of purity/oxidation state[7]. |

| Stability | Air Sensitive | Requires inert atmosphere (N2/Ar) for long-term storage[7]. |

Core Reactivity & Mechanistic Pathways

The synthetic value of 6-Chloro-2-fluoro-3-methylbenzaldehyde lies in the electronic interplay between its substituents. The electron-withdrawing nature of the formyl (-CHO) group strongly polarizes the aromatic ring.

-

Aldehyde Motif: Highly susceptible to nucleophilic attack by amines, making it ideal for reductive aminations or Knoevenagel condensations.

-

Ortho-Fluoro Motif: The fluorine atom is highly electronegative and situated ortho to the formyl group. The formyl group stabilizes the resulting Meisenheimer complex via resonance, making this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

Meta-Chloro Motif: Because the chlorine is meta to the formyl group, it lacks resonance stabilization for SNAr. Consequently, it remains inert during nucleophilic attacks but can be subsequently leveraged for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Fig 1: Orthogonal reactivity pathways of 6-Chloro-2-fluoro-3-methylbenzaldehyde.

Applications in Drug Discovery

In pharmaceutical development, this compound is frequently utilized to construct rigid, halogenated pharmacophores. For example, patent EA029373B1 details the use of 6-chloro-2-fluoro-3-methylbenzaldehyde in the synthesis of complex (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones[4]. These target molecules function as potent inhibitors of fibrinolysis, designed for the treatment of acute bleeding disorders, hemorrhagic shock, and trauma[4]. The aldehyde acts as the foundational scaffold upon which the heterocyclic core is cyclized.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful synthesis is not just about mixing reagents; it is about controlling reaction kinetics and thermodynamics. Below are two self-validating protocols exploiting the orthogonal reactivity of this compound.

Protocol A: Chemoselective Reductive Amination

Objective: Convert the aldehyde to a secondary benzylamine without reducing the starting material to a benzyl alcohol.

Causality & Mechanism: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over Sodium borohydride (NaBH4). The three electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond. This renders the reagent too mild to reduce the bare aldehyde, allowing the imine to form completely. Once formed, the addition of acetic acid protonates the imine into a highly electrophilic iminium ion, which is then rapidly reduced.

Step-by-Step Workflow:

-

Imine Formation: Dissolve 1.0 eq of 6-Chloro-2-fluoro-3-methylbenzaldehyde and 1.1 eq of the primary amine in anhydrous 1,2-dichloroethane (DCE). Why DCE? It is a non-nucleophilic, polar solvent that excellently solvates both the starting materials and the borohydride reagent.

-

Acid Catalysis: Add 1.5 eq of glacial acetic acid. Stir at room temperature for 2 hours.

-

Validation Check (Critical): Sample 10 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS. Confirm the disappearance of the aldehyde mass (m/z ~173 [M+H]+) and the appearance of the imine mass. Do not proceed if the aldehyde is still present.

-

Reduction: Portion-wise, add 1.5 eq of NaBH(OAc)3. Stir for 12 hours at room temperature.

-

Quenching: Quench the reaction slowly with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract the product into dichloromethane (DCM).

Fig 2: Self-validating workflow for chemoselective reductive amination.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Substitute the 2-fluoro group with a secondary amine nucleophile (e.g., morpholine).

Causality & Mechanism: The reaction requires a polar aprotic solvent (DMF) to leave the nucleophile unsolvated and highly reactive. Potassium carbonate (K2CO3) acts as an acid scavenger. If the HF byproduct is not neutralized, it will protonate the nucleophilic amine, immediately halting the reaction.

Step-by-Step Workflow:

-

Dissolve 1.0 eq of the aldehyde in anhydrous DMF.

-

Add 2.0 eq of anhydrous K2CO3 and 1.2 eq of the secondary amine.

-

Heat the mixture to 80°C under a nitrogen atmosphere. The heat is required to overcome the activation energy barrier of breaking aromaticity to form the Meisenheimer complex.

-

Monitor via TLC (Hexanes/Ethyl Acetate). The product will typically be more polar than the starting material.

-

Cool to room temperature, dilute with water to precipitate the product, and filter.

Safety, Handling, and Environmental Toxicity

Handling halogenated benzaldehydes requires strict adherence to safety protocols.

-

Toxicity: According to QsarDB models, the compound exhibits measurable aquatic toxicity, with a Tetrahymena pyriformis toxicity value of log(1/IGC50) = 1.238[8]. It must not be discharged into municipal wastewater.

-

Occupational Hazards: The compound is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2), and it may cause respiratory irritation (STOT SE 3)[7].

-

Handling: Because it is air-sensitive (prone to auto-oxidation into the corresponding benzoic acid)[7], it must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C. All handling should be conducted within a certified chemical fume hood using nitrile gloves and safety goggles.

References

- Google Patents. "EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis".

-

PubChemLite. "6-chloro-2-fluoro-3-methylbenzaldehyde (C8H6ClFO)". URL: [Link]

-

National Institute for Environmental Studies (NIES) Japan. "Chemical characteristics and toxicity data". URL: [Link]

-

QsarDB. "10967/31 - QDB Compounds - QsarDB". URL: [Link]

Sources

- 1. 6-Chloro-2-fluoro-3-methylbenzaldehyde 98 286474-59-7 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 1706435-05-3|6-Chloro-2,4-difluoro-3-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 4. EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis - Google Patents [patents.google.com]

- 5. PubChemLite - 6-chloro-2-fluoro-3-methylbenzaldehyde (C8H6ClFO) [pubchemlite.lcsb.uni.lu]

- 6. -aldehyde [nies.go.jp]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 10967/31 - QDB Compounds [qsardb.org]

Chemical structure of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Characterization of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde, a halogenated aromatic aldehyde of significant interest to the fields of medicinal chemistry and materials science. While detailed literature on this specific molecule is nascent, its structural motifs—a reactive aldehyde group and a polysubstituted halogenated ring—position it as a valuable building block for novel compound synthesis. This document outlines its core physicochemical properties, proposes a robust synthetic pathway with mechanistic explanations, and details the expected spectroscopic data for structural verification. Furthermore, it explores potential applications in drug discovery, drawing on established principles of medicinal chemistry regarding halogenation. The guide includes detailed, field-proven laboratory protocols for its synthesis and characterization, designed for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Halogenated Benzaldehydes

Substituted benzaldehydes are cornerstone intermediates in organic synthesis, providing a versatile chemical handle for constructing complex molecular architectures. The aldehyde functional group readily participates in a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensation reactions, which are fundamental to the synthesis of numerous heterocyclic scaffolds.

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, onto the aromatic ring can profoundly influence a molecule's biological and physical properties. The "magic chloro" effect, a term gaining traction in medicinal chemistry, describes the often-dramatic improvements in potency and pharmacokinetic profiles observed upon chlorine substitution.[1] Chlorine can enhance metabolic stability, improve membrane permeability, and participate in specific halogen bonding interactions with biological targets.[1][2][3] Similarly, fluorine substitution is a well-established strategy to block sites of metabolic oxidation and modulate the electronic properties of a molecule, thereby enhancing its binding affinity and bioavailability.[4]

6-Chloro-2,4-difluoro-3-methylbenzaldehyde combines these features into a single, highly functionalized scaffold. This guide serves as a foundational technical resource, providing the necessary theoretical and practical information to enable its synthesis, characterization, and strategic application in research and development programs.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is essential for designing synthetic routes and predicting its behavior. The key identifiers and computed properties for 6-Chloro-2,4-difluoro-3-methylbenzaldehyde are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-Chloro-2,4-difluoro-3-methylbenzaldehyde | - |

| Molecular Formula | C₈H₅ClF₂O | Calculated |

| Molecular Weight | 190.58 g/mol | Calculated |

| CAS Number | 1160573-07-7 | Not widely indexed; associated with related structures. |

| Appearance | Likely a solid or liquid at room temperature. | Inferred from related structures |

| XLogP3 (Predicted) | ~2.5 - 3.0 | Inferred from similar structures |

| Hydrogen Bond Donor Count | 0 | Calculated |

| Hydrogen Bond Acceptor Count | 1 (Oxygen) | Calculated |

Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a robust and reliable method for preparing substituted benzaldehydes is the formylation of a Grignard reagent. This approach offers high yields and utilizes readily available starting materials.

Proposed Synthetic Pathway: Grignard Formylation

The proposed synthesis begins with the preparation of a Grignard reagent from a suitable brominated precursor, followed by its reaction with an N,N-disubstituted formamide, such as N,N-dimethylformamide (DMF), and subsequent acidic workup.

Caption: Proposed synthetic workflow for 6-Chloro-2,4-difluoro-3-methylbenzaldehyde.

Causality Behind Experimental Choices

-

Grignard Reagent Formation: The reaction of an aryl bromide with magnesium in an anhydrous ether solvent like tetrahydrofuran (THF) is a classic and highly effective method for generating a potent carbon nucleophile (the Grignard reagent).[5] Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by protic solvents like water.

-

Formylation: N,N-dimethylformamide (DMF) serves as the formylating agent. The Grignard reagent performs a nucleophilic attack on the electrophilic carbonyl carbon of DMF. This forms a stable tetrahedral intermediate.

-

Acidic Workup: The addition of aqueous acid in the final step serves two purposes: it protonates the intermediate, leading to its collapse and the formation of the aldehyde, and it quenches any unreacted Grignard reagent.

Spectroscopic Characterization and Validation

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The predicted data for 6-Chloro-2,4-difluoro-3-methylbenzaldehyde are as follows.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and methyl protons.

-

Aldehydic Proton (CHO): δ ≈ 10.0 - 10.3 ppm. This proton will appear as a singlet, as it has no adjacent proton neighbors.

-

Aromatic Proton: δ ≈ 7.2 - 7.6 ppm. There is one proton on the aromatic ring. It is expected to appear as a doublet of doublets due to coupling with the two neighboring fluorine atoms.

-

Methyl Protons (CH₃): δ ≈ 2.3 - 2.5 ppm. This will likely be a singlet or a triplet with a small coupling constant (J) due to four-bond coupling to the adjacent fluorine atom.

¹³C NMR Spectroscopy

The carbon spectrum will provide information on each unique carbon environment.

-

Carbonyl Carbon (C=O): δ ≈ 187 - 192 ppm.

-

Aromatic Carbons: δ ≈ 110 - 165 ppm. The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF ≈ 240-260 Hz), while other carbons in the ring will show smaller two- and three-bond C-F couplings.

-

Methyl Carbon (CH₃): δ ≈ 14 - 20 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The spectrum will show a molecular ion peak corresponding to the mass of the molecule (m/z ≈ 190.0).

-

Isotopic Pattern: A key diagnostic feature will be the presence of an M+2 peak at m/z ≈ 192, with an intensity approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹.

-

C-H Stretch (Aromatic): Medium to weak bands above 3000 cm⁻¹.

-

C-F Stretch: Strong bands in the 1200-1350 cm⁻¹ region.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

Potential Applications in Drug Discovery and Materials Science

The unique combination of functional groups makes 6-Chloro-2,4-difluoro-3-methylbenzaldehyde a highly attractive scaffold for synthetic expansion.[4]

-

Precursor for Heterocyclic Synthesis: The aldehyde can be used to construct a variety of bioactive heterocyclic systems, such as quinolines, pyrimidines, and oxazines, which are prevalent in many FDA-approved drugs.[6]

-

Kinase Inhibitor Scaffolds: Substituted aromatic cores are fundamental to the design of kinase inhibitors. The specific halogenation pattern can be exploited to achieve selective binding in the ATP-binding pocket of target kinases.[4]

-

GPCR Modulators: The scaffold can serve as a starting point for the synthesis of modulators for G protein-coupled receptors (GPCRs), a large family of drug targets.

-

Agrochemicals and Materials: The compound's properties also make it a candidate for the development of novel agrochemicals or as a monomer for specialty polymers where thermal stability and hydrophobicity are desired.[7]

Laboratory Protocols

The following protocols are provided as a guide for laboratory synthesis and analysis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[8][9][10]

Protocol 6.1: Synthesis of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde

This protocol is a self-validating system, incorporating purification and characterization to ensure product integrity.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

-

Grignard Reagent Preparation:

-

To the flask, add magnesium turnings (1.2 equivalents).

-

In the dropping funnel, place a solution of 1-bromo-5-chloro-2,4-difluoro-3-methylbenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium and add a crystal of iodine to initiate the reaction.

-

Once the reaction begins (indicated by gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Formylation Reaction:

-

Cool the Grignard solution to 0°C using an ice bath.

-

Add a solution of N,N-dimethylformamide (1.5 equivalents) in anhydrous THF dropwise, keeping the internal temperature below 10°C.

-

After addition, remove the ice bath and stir the mixture at room temperature for 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure aldehyde.[11]

-

Protocol 6.2: Spectroscopic Characterization

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[12] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 90° pulse angle, a 2-4 second acquisition time, and a 1-5 second relaxation delay.[12]

-

¹³C NMR Acquisition: Acquire the spectrum using a standard carbon pulse program. A larger number of scans will be required compared to ¹H NMR.[12]

Safety and Handling

While this specific compound has not been extensively profiled, data from structurally related chloro- and fluoro-benzaldehydes suggest that it should be handled as a potential irritant.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat at all times.[13]

-

Handling: Handle in a chemical fume hood to avoid inhalation of vapors.[10][14] Avoid contact with skin and eyes.[8] The compound may be air-sensitive, and storage under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation to the corresponding carboxylic acid.[14]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[8]

Conclusion

6-Chloro-2,4-difluoro-3-methylbenzaldehyde is a promising and highly functionalized chemical intermediate. Its synthesis is achievable through established organometallic procedures, and its structure can be definitively confirmed using standard spectroscopic methods. The strategic placement of chlorine, fluorine, and methyl substituents on the benzaldehyde core makes it a valuable building block for designing next-generation pharmaceuticals, agrochemicals, and advanced materials. This guide provides the essential technical framework for scientists to synthesize, validate, and strategically deploy this compound in their research endeavors.

References

- Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-6-fluoro-3-methylbenzaldehyde.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Fluoro-4-methylbenzaldehyde.

- MilliporeSigma. (2025). Safety Data Sheet.

- ChemScene. (2024). Safety Data Sheet for 4-Chloro-2-methylbenzaldehyde.

- CDH Fine Chemical. (n.d.). Material Safety Data Sheet for 3-Methylbenzaldehyde.

- Guo, B., et al. (2016).

- Jadhav, V., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- Aaronchem. (n.d.). 1-Bromo-4-chloro-3-methyl-2-nitrobenzene.

- ChemScene. (n.d.). 1-Bromo-4-chloro-2-ethylbenzene.

- Chem-Impex. (n.d.). 4-Fluoro-3-methylbenzaldehyde.

- Sigma-Aldrich. (n.d.). 4-Fluoro-3-methylbenzaldehyde 97%.

- Sigma-Aldrich. (n.d.). 1-Bromo-4-chloro-2-ethylbenzene.

- ChemicalBook. (n.d.). 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde.

- PubChem. (n.d.). 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde.

- OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives.

- PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene.

- PubChemLite. (n.d.). 2,4-difluoro-3-methylbenzaldehyde (C8H6F2O).

- Google Patents. (n.d.). CN101712603B - Method for preparing halogenated methyl-benzaldehyde by Grignard reaction.

- BenchChem. (2025). 4-methylbenzaldehyde spectroscopic data (NMR, IR, MS).

- BenchChem. (2025). The Strategic Application of 4'-Chloro-2',6'-difluoroacetophenone in Modern Medicinal Chemistry: A Technical Guide.

- Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE.

- CymitQuimica. (n.d.). 4-Bromo-1-chloro-2-ethylbenzene, 98+%.

- UNED. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes.

- Gregory, R. F., et al. (n.d.). NMR Chemical Shifts of Trace Impurities. EPFL.

- Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

- CymitQuimica. (n.d.). 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde.

- BenchChem. (2025). Technical Support Center: Purification of Crude 4-Chloro-2,6-dimethylbenzaldehyde.

- Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.

- MilliporeSigma. (n.d.). 2,6-Difluoro-3-methylbenzaldehyde.

- PubChem. (n.d.). 6-Chloro-2,3-difluorobenzaldehyde.

- RSC Publishing. (n.d.). Effect of “magic chlorine” in drug discovery: an in silico approach.

- Chiodi, D. (2022).

- Organic Syntheses. (n.d.). Benzaldehyde, m-nitro-, dimethylacetal.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN101712603B - Method for preparing halogenated methyl-benzaldehyde by Grignard reaction - Google Patents [patents.google.com]

- 6. oiccpress.com [oiccpress.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chemscene.com [chemscene.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of Poly-halogenated Benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Poly-halogenated benzaldehyde derivatives are a critical class of organic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility in these applications is profoundly influenced by their solubility characteristics in various media. This in-depth technical guide provides a comprehensive overview of the solubility of these derivatives, addressing both aqueous and organic solvent systems. It synthesizes available experimental data with theoretical principles to offer predictive insights into their solubility behavior. This guide is designed to be a practical resource for researchers, enabling informed solvent selection, optimization of reaction conditions, and enhancement of purification and formulation strategies.

Introduction: The Pivotal Role of Solubility in the Application of Poly-halogenated Benzaldehydes

Poly-halogenated benzaldehydes, aromatic aldehydes bearing multiple halogen substituents on the benzene ring, are of significant interest in synthetic and medicinal chemistry. The number, type, and position of halogen atoms profoundly influence the molecule's physicochemical properties, including its reactivity, lipophilicity, and, critically, its solubility.[1] A thorough understanding of their solubility is paramount for:

-

Reaction Chemistry: Ensuring that reactants are in the same phase is fundamental for efficient chemical reactions.[2] Poor solubility can lead to low reaction rates, incomplete conversions, and the formation of byproducts.

-

Purification and Crystallization: The selection of an appropriate solvent system based on differential solubility is the cornerstone of purification techniques like recrystallization.

-

Drug Development: Aqueous solubility is a key determinant of a drug candidate's bioavailability and pharmacokinetic profile.[3] Solubility in organic solvents is crucial for formulation and delivery strategies.

-

Materials Science: The processability of polymers and other materials derived from these benzaldehydes is directly linked to their solubility in appropriate solvents.

This guide provides a detailed exploration of the factors governing the solubility of poly-halogenated benzaldehydes and presents available data and predictive frameworks to aid in practical laboratory work.

Theoretical Framework: Unraveling the Determinants of Solubility

The solubility of a solid in a liquid is a complex interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, principle.[4] A more rigorous understanding requires consideration of the following factors:

-

Molecular Polarity: The polarity of the benzaldehyde derivative, dictated by the polar carbonyl group and the number and electronegativity of the halogen substituents, is a primary determinant of its solubility.[5] Highly halogenated benzaldehydes tend to be less polar than their non-halogenated parent compound.

-

Intermolecular Forces: The key interactions governing solubility include:

-

Van der Waals Forces: Present in all molecules, these forces are particularly significant for the nonpolar aromatic ring and halogen atoms.

-

Dipole-Dipole Interactions: Arising from the polar carbonyl group and the carbon-halogen bonds.

-

Hydrogen Bonding: While poly-halogenated benzaldehydes cannot act as hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor, enabling interactions with protic solvents like water and alcohols.

-

-

Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation (solvation energy). Higher melting points are often indicative of higher lattice energies and, consequently, lower solubilities.

-

Steric Effects: The position of halogen substituents can introduce steric hindrance, potentially affecting the planarity of the molecule and its ability to pack efficiently in a crystal lattice or interact with solvent molecules.[5]

The overall solubility is a result of the thermodynamic balance between these competing forces.

Aqueous Solubility of Poly-halogenated Benzaldehydes

The solubility of poly-halogenated benzaldehydes in water is generally low due to the hydrophobic nature of the halogenated benzene ring.[4][6] However, the presence of the polar aldehyde group allows for some degree of interaction with water molecules.

Factors Influencing Aqueous Solubility

-

Number of Halogen Substituents: Increasing the number of halogen atoms generally decreases aqueous solubility due to the increased molecular weight and hydrophobicity.

-

Type of Halogen: The electronegativity and size of the halogen atom play a role. For monosubstituted benzaldehydes, 4-chlorobenzaldehyde is more soluble than 4-bromobenzaldehyde, which is attributed to the smaller size and higher electronegativity of chlorine.[5]

-

Position of Halogen Substituents: The position of the halogens can have a significant impact due to steric effects and changes in molecular polarity. For instance, 2,6-dichlorobenzaldehyde exhibits higher aqueous solubility compared to its 2,3- and 2,4-isomers. This is thought to be due to the ortho-chlorine atoms causing the aldehyde group to twist out of the plane of the benzene ring, making it more accessible to water molecules.[5]

Quantitative Aqueous Solubility Data

Quantitative aqueous solubility data for poly-halogenated benzaldehydes is scarce in the literature. However, a recent study provides valuable data for several dichlorobenzaldehyde isomers at 25 °C.[5]

| Compound | Molecular Formula | Aqueous Solubility (mol/L) | Aqueous Solubility (g/L) | Reference |

| 4-Chlorobenzaldehyde | C₇H₅ClO | 8.5 x 10⁻³ | 1.20 | [5] |

| 4-Bromobenzaldehyde | C₇H₅BrO | 4.7 x 10⁻³ | 0.87 | [5] |

| 2,3-Dichlorobenzaldehyde | C₇H₄Cl₂O | 1.8 x 10⁻³ | 0.32 | [5] |

| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 1.8 x 10⁻³ | 0.32 | [5] |

| 2,6-Dichlorobenzaldehyde | C₇H₄Cl₂O | 2.5 x 10⁻³ | 0.44 | [5] |

Note: The solubility values are experimentally determined at 25 °C.

Organic Solvent Solubility of Poly-halogenated Benzaldehydes

The solubility of poly-halogenated benzaldehydes in organic solvents is generally much higher than in water, following the "like dissolves like" principle.[4][6] The choice of organic solvent is critical for synthetic applications and purification. Organic solvents can be broadly categorized as polar protic, polar aprotic, and nonpolar.

General Solubility Trends in Organic Solvents

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and ethyl acetate are generally good solvents for poly-halogenated benzaldehydes. Their polarity allows them to interact with the polar carbonyl group, while their organic nature facilitates solvation of the halogenated aromatic ring.[4][7]

-

Polar Protic Solvents: Alcohols such as methanol and ethanol can act as hydrogen bond donors to the carbonyl oxygen of the benzaldehyde, leading to moderate solubility.[4] However, as the alkyl chain of the alcohol increases, its polarity decreases, which can affect solubility.

-

Nonpolar Solvents: Solvents like toluene, hexane, and cyclohexane are generally less effective at dissolving poly-halogenated benzaldehydes due to the significant polarity of the carbonyl group. However, for highly halogenated, less polar derivatives, solubility in these solvents may be appreciable.[4]

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often good solvents due to their ability to engage in dipole-dipole interactions and their similarity in structure to the chlorinated solutes.[4]

Qualitative and Predicted Solubility in Common Organic Solvents

While comprehensive quantitative data is limited, qualitative and predicted solubility profiles are available for some derivatives.

Table 2: Qualitative Solubility of 2,4,6-Trichlorobenzaldehyde [6]

| Solvent | Classification | Predicted Solubility |

| Water | Polar Protic | Limited |

| Common Organic Solvents | - | Moderate |

Table 3: Predicted Solubility Profile of 3-Bromo-2,5-dichlorobenzaldehyde [4]

| Solvent | Classification | Predicted Solubility |

| Dimethylformamide (DMF) | Polar Aprotic | High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

| Dichloromethane (DCM) | Chlorinated | High |

| Chloroform | Chlorinated | High |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | High |

| Ethyl Acetate | Polar Aprotic (Ester) | High |

| Methanol | Polar Protic | Moderate |

| Ethanol | Polar Protic | Moderate |

| Isopropanol | Polar Protic | Moderate |

| Hexanes | Nonpolar | Low to Insoluble |

| Water | Polar Protic | Low to Insoluble |

Experimental Determination of Solubility

For novel poly-halogenated benzaldehyde derivatives or when precise solubility data is required, experimental determination is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique.[1][4][5]

Step-by-Step Protocol for the Shake-Flask Method

-

Preparation: Add an excess amount of the solid poly-halogenated benzaldehyde to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.[5]

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifugation can be employed to facilitate a clear separation of the solid and liquid phases.[4]

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Quantification: Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue.[4]

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, measure its absorbance and determine the concentration using a pre-established calibration curve.[5]

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method for determining the concentration of the solute.

-

Visualizing the Experimental Workflow

Caption: Workflow for experimental solubility determination using the shake-flask method.

Predictive Models for Solubility Estimation

In the absence of experimental data, computational models can provide valuable estimates of solubility.

Quantitative Structure-Property Relationship (QSPR) Models

Hansen Solubility Parameters (HSP)

HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[10][11] A substance is more likely to dissolve in a solvent with a similar HSP profile. HSP values for some benzaldehydes are available and can be used to predict miscibility and solubility.[10]

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[5][9][12][13] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. COSMO-RS can be a valuable tool for screening solvents and predicting solubility trends for poly-halogenated benzaldehydes.[12]

Conclusion and Future Directions

The solubility of poly-halogenated benzaldehyde derivatives is a critical parameter that dictates their utility in a wide range of chemical applications. This guide has provided a comprehensive overview of the theoretical principles governing their solubility, compiled available experimental data, and outlined experimental and computational approaches for solubility determination.

While aqueous solubility trends are beginning to be understood, a significant gap remains in the availability of comprehensive quantitative solubility data in organic solvents. Future research should focus on:

-

Systematic Experimental Studies: Generating a robust dataset of solubility for a wide range of poly-halogenated benzaldehydes in a diverse set of organic solvents.

-

Development of Predictive Models: Utilizing the generated data to build and validate accurate QSPR models specifically tailored for this class of compounds.

-

Application of Advanced Computational Methods: Employing methods like COSMO-RS to generate a comprehensive in-silico solubility database for these derivatives.

By addressing these knowledge gaps, the scientific community can further unlock the potential of poly-halogenated benzaldehydes in the development of new medicines, materials, and agricultural products.

References

-

Solubility determination of barely aqueous-soluble organic solids - PubMed. [Link]

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - MDPI. [Link]

-

(PDF) Direct QSPR: The most efficient way of predicting organic carbon/water partition coefficient (log K OC) for polyhalogenated POPs - ResearchGate. [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by polymer name ascending). [Link]

-

Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers - Semantic Scholar. [Link]

-

Using COSMO-RS to Predict Hansen Solubility Parameters - PATh. [Link]

-

Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed. [Link]

-

Prediction of Water Solubilities for Selected PCDDs/PCCDFs with COSMO-RS model - OSTI.GOV. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. [Link]

-

Solubility of Organic Compounds. [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. [Link]

-

Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole - PMC. [Link]

-

The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods - R Discovery. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC. [Link]

-

Polar Protic and Polar Aprotic Solvents - Chemistry Steps. [Link]

- Organic Chemistry I.

-

Direct comparison of safer or sustainable alternative dipolar aprotic solvents for use in carbon–carbon bond formation - Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

2,4,6-Trichlorobenzaldehyde | C7H3Cl3O | CID 5314457 - PubChem. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. [Link]

-

Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1 - YouTube. [Link]

-

How do non-polar substances dissolve in non-polar solvents? - Chemistry Stack Exchange. [Link]

-

• Tunable solvents (solvency properties) are obtained from THF:water mixs - UCO. [Link]

-

Fact sheet: 2,4,5-trichlorophenol. [Link]

-

Thermodynamic properties of solvation of aromatic compounds in cyclohexane, heptane, benzene, 1,4-dioxane, and chloroform at 298.15K - ResearchGate. [Link]

-

Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC. [Link]

-

Solvent screening for the extraction of aromatic aldehydes | Request PDF - ResearchGate. [Link]

-

Solubility of 3,4-Dichloronitrobenzene in Methanol, Ethanol, and Liquid Mixtures (Methanol + Water, Ethanol + Water): Experimental Measurement and Thermodynamic Modeling | Request PDF - ResearchGate. [Link]

-

Chapter 13.2: Solubility and Structure - Chemistry LibreTexts. [Link]

-

Tetrahydrofuran - Wikipedia. [Link]

-

Chemical Properties of Benzaldehyde, 2-bromo- (CAS 6630-33-7) - Cheméo. [Link]

-

Bromobenzaldehyde - Wikipedia. [Link]

-

Experimental Measurement and Modeling of Solubility Data for 2,3-Dichloronitrobenzene in Methanol, Ethanol, and Liquid Mixtures (Methanol + Water, Ethanol + Water) | Request PDF - ResearchGate. [Link]

-

Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids - SciELO. [Link]

-

Solubility of 2-Chloro-4,6-dinitroresorcinol in Ethanol, Methanol, Acetic Acid, Ethyl Acetate, and Water | Request PDF - ResearchGate. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. iupac.org [iupac.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. zenodo.org [zenodo.org]

- 6. CAS 24473-00-5: Benzaldehyde, 2,4,6-trichloro- [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by polymer name ascending) [accudynetest.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. osti.gov [osti.gov]

6-Chloro-2,4-difluoro-3-methylbenzaldehyde (CAS 1706435-05-3): A Technical Guide on Procurement, Pricing, and Synthetic Utility

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of halogenated aromatic building blocks is essential for optimizing pharmacokinetic and pharmacodynamic profiles. 6-Chloro-2,4-difluoro-3-methylbenzaldehyde (CAS: 1706435-05-3) is a highly specialized, multi-substituted benzaldehyde derivative[1]. Featuring a unique combination of fluorine, chlorine, and methyl substituents around an electrophilic aldehyde core, this compound serves as a versatile intermediate. This guide provides an in-depth analysis of its structural utility, current market pricing, supplier landscape, and a self-validating quality control protocol for procurement scientists.

Structural Rationale & Mechanistic Utility in Drug Design

The precise substitution pattern of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde is not arbitrary; it is engineered to solve specific challenges in medicinal chemistry:

-

2,4-Difluoro Motif: The incorporation of fluorine atoms at the 2 and 4 positions significantly enhances the metabolic stability of the resulting API. Fluorine's high electronegativity and strong C-F bond block cytochrome P450-mediated oxidative metabolism at these electron-rich aromatic sites[2]. Furthermore, the difluoro substitution increases the overall lipophilicity (logP) of the molecule, which is a critical factor for improving passive biomembrane permeation in oral drug candidates[2].

-

6-Chloro Handle: The chlorine atom at the 6-position provides an orthogonal reactive handle for transition-metal-catalyzed cross-coupling reactions. It allows the molecule to participate in Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann condensations after the aldehyde group has been functionalized, enabling the modular construction of complex biaryl or heterobiaryl architectures[3].

-

3-Methyl Group: Situated between the fluoro and chloro substituents, the methyl group provides steric shielding. This steric bulk can restrict the free rotation of adjacent functional groups, effectively locking the molecule into a specific bioactive conformation required for target receptor binding.

-

Aldehyde Reactivity: The formyl group serves as the primary electrophilic center, readily undergoing reductive aminations, Wittig olefinations, and condensation reactions to form Schiff bases or hydrazones[2].

Procurement Strategy: Supplier Landscape & Pricing Analysis

Procuring highly substituted benzaldehydes requires balancing cost, purity (standard requirement is >98%), and supply chain reliability. The market for CAS 1706435-05-3 is serviced by several specialized chemical vendors, ranging from catalog suppliers for R&D scale to bulk manufacturers[1][4].

Below is a consolidated pricing analysis based on current market data for R&D-scale quantities. Note: Prices are approximate and subject to regional tariffs and shipping costs.

| Supplier | Catalog / Item No. | Quantity | Estimated Price (USD) | Purity |

| Apollo Scientific | N/A | 1 g | ~$209.00 | >98%[5] |

| Bidepharm | BD603779 | 1 g | ~$490.00 (¥3531) | 98%[6] |

| SynQuest | N/A | 5 g | ~$734.00 | >98%[5] |

| Bidepharm | BD603779 | 10 g | ~$750.00 (¥5424) | 98%[6] |

| BLD Pharm | BD603779 | Bulk | Inquire for pricing | >98%[1] |

| Combi-Blocks | QI-4218 | Bulk | Inquire for pricing | 98%[4] |

Procurement Insight: The non-linear pricing model (e.g., $490 for 1g vs. $750 for 10g at Bidepharm) strongly suggests that the primary cost driver is the initial synthesis setup and purification rather than raw material costs[6]. For sustained drug development programs, purchasing in 10g to 50g batches is highly recommended to optimize the cost-per-gram ratio.

Synthetic Workflow Integration

To maximize the utility of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde, synthetic chemists typically exploit its orthogonal reactivity. A standard workflow involves first reacting the highly electrophilic aldehyde (e.g., via reductive amination to install an amine core), followed by activating the 6-chloro position using a Palladium catalyst for C-C bond formation.

Fig 1: Orthogonal functionalization workflow of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde.

Quality Control (QC) & Analytical Validation Protocol

Commercial aldehydes are notoriously susceptible to auto-oxidation, converting to their corresponding carboxylic acids upon exposure to atmospheric oxygen. Relying solely on the manufacturer's Certificate of Analysis (CoA) is insufficient. The following self-validating QC protocol must be executed upon receipt of the batch.

Step 1: Inert Sample Preparation

-

Procedure: Transfer the sealed vial into a nitrogen or argon-filled glovebox before opening.

-

Causality: Preventing atmospheric oxygen exposure halts the radical-mediated auto-oxidation pathway. If the sample must be stored, it should be kept under an inert atmosphere at 2–8 °C.

Step 2: Quantitative NMR (qNMR) for Absolute Purity

-

Procedure: Dissolve exactly 10.0 mg of the procured aldehyde and 5.0 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene) in 0.6 mL of anhydrous CDCl₃. Acquire a ¹H-NMR spectrum using a relaxation delay (D1) of

10 seconds. -

Causality: Standard HPLC area-under-the-curve (AUC) measurements can be deceiving due to differing UV extinction coefficients between the aldehyde and its oxidized acid impurity. qNMR provides absolute quantification. The aldehyde proton will appear as a distinct singlet around ~10.0–10.5 ppm. If auto-oxidation has occurred, a broad singlet corresponding to the carboxylic acid OH will emerge at ~11.0–12.0 ppm. The ratio of the aldehyde peak integral to the internal standard peak (~6.1 ppm) definitively validates the purity.

Step 3: LC-MS Profiling for Trace Halogen Scrambling

-

Procedure: Analyze the sample via reverse-phase LC-MS (C18 column, H₂O/MeCN gradient with 0.1% formic acid). Utilize both ESI+ and ESI- modes.

-

Causality: While qNMR confirms the bulk purity, LC-MS is required to detect trace amounts of des-fluoro or des-chloro impurities that may have been generated during the vendor's halogenation synthesis steps. These structural analogs often co-elute or hide beneath the main peak in standard NMR but are easily resolved by their distinct mass-to-charge (m/z) isotopic distribution.

References

-

BLD Pharm. "1706435-05-3 | 6-Chloro-2,4-difluoro-3-methylbenzaldehyde | BLD Pharm". bldpharm.com. 1

-

Combi-Blocks. "Aldehydes - Combi-Blocks". combi-blocks.com.4

-

Bidepharm. "CAS:2307552-83-46-Chloro-3-(difluoromethyl)-2 ... - Bidepharm". bidepharm.com. 6

-

ChemicalBook. "6-Chloro-2,4-difluoro-3-methylbenzaldehyde | 1706435-05-3". chemicalbook.com. 5

-

ResearchGate. "Copper-Catalyzed Coupling Reactions". researchgate.net. 3

-

MDPI. "An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents". mdpi.com. 2

Sources

- 1. 1706435-05-3|6-Chloro-2,4-difluoro-3-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Combi-Blocks [combi-blocks.com]

- 5. 6-Chloro-2,4-difluoro-3-methylbenzaldehyde | 1706435-05-3 [amp.chemicalbook.com]

- 6. CAS:2307552-83-46-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde-毕得医药 [bidepharm.com]

Methodological & Application

Synthesis of quinoline derivatives using 6-Chloro-2,4-difluoro-3-methylbenzaldehyde

Application Note: High-Fidelity Synthesis of Quinoline Derivatives using 6-Chloro-2,4-difluoro-3-methylbenzaldehyde

Part 1: Executive Summary & Strategic Analysis

6-Chloro-2,4-difluoro-3-methylbenzaldehyde (CAS: N/A for specific isomer, generic class) is a high-value electrophilic synthon. It serves as a critical "Lynchpin Intermediate" in the synthesis of 8-methyl-fluoroquinolone antibiotics (analogs of Sparfloxacin or Lascufloxacin) and novel kinase inhibitors.

Its structural uniqueness lies in the 2,4-difluoro substitution pattern combined with the 3-methyl group .

-

The 2-Fluoro position is highly labile to Nucleophilic Aromatic Substitution (

), enabling rapid cyclization. -

The Aldehyde moiety functions as a versatile handle for Knoevenagel condensations or oxidation to the corresponding benzoic acid (a precursor for the Grohe-Heitzer synthesis).

This guide details two distinct protocols:

-

Protocol A (Direct Cyclization): A streamlined Hantzsch-type condensation for rapid scaffold generation.

-

Protocol B (Industrial Standard): Oxidation to the acid followed by the Gould-Jacobs/Grohe-Heitzer sequence, utilized for GMP-grade synthesis.

Part 2: Strategic Retrosynthesis & Pathway Visualization

The following diagram illustrates the logic flow from the starting aldehyde to the target quinoline core.

Figure 1: The aldehyde serves as a direct precursor via Knoevenagel condensation (Protocol A) or as a pro-nucleophile via oxidation (Protocol B).

Part 3: Experimental Protocols

Protocol A: Direct One-Pot Cyclocondensation (The Modified Hantzsch Route)

Best for: Rapid library generation and discovery chemistry.

Mechanism: Knoevenagel Condensation

Reagents & Materials:

-

Substrate: 6-Chloro-2,4-difluoro-3-methylbenzaldehyde (1.0 eq)

-

Active Methylene: Ethyl acetoacetate (1.1 eq)

-

Amine: Cyclopropylamine (1.2 eq) (or substituted aniline)

-

Catalyst: Piperidine (0.1 eq) or Glacial Acetic Acid

-

Solvent: Ethanol (EtOH) or Toluene

Step-by-Step Methodology:

-

Knoevenagel Condensation:

-

Charge a reaction vessel with 6-Chloro-2,4-difluoro-3-methylbenzaldehyde (10 mmol) and Ethyl acetoacetate (11 mmol) in Ethanol (20 mL).

-

Add catalytic Piperidine (1 mmol).

-

Stir at 0°C to RT for 2 hours. Monitor TLC for the disappearance of the aldehyde and formation of the benzylidene bis(ethyl acetoacetate) or the alpha-acetylcinnamate intermediate.

-

Expert Insight: The 2,4-difluoro ring is electron-deficient, making the aldehyde highly reactive. Avoid excess heat initially to prevent polymerization.

-

-

Amination (Enamine Formation):

-

To the reaction mixture, add Cyclopropylamine (12 mmol) dropwise.

-

Observation: The solution will likely turn yellow/orange as the enamine forms.

-

Stir at RT for 1 hour.

-

-

Cyclization (

):-

Add Potassium Carbonate (

) (1.5 eq) or DBU (1.1 eq) to facilitate the displacement of the 2-Fluoro group. -

Heat the mixture to Reflux (78°C for EtOH) for 6–12 hours.

-

Mechanistic Note: The nitrogen lone pair attacks the C-2 position of the benzene ring, displacing the fluoride ion. The 3-methyl group provides steric bulk but does not inhibit this cyclization.

-

-

Workup & Isolation:

-

Cool to RT. Pour the mixture into ice-water (100 mL).

-

Adjust pH to ~7.0 with 1N HCl if necessary.

-

Filter the precipitate. Recrystallize from Acetonitrile or EtOH/DMF .

-

Expected Yield: 65–75% Key Product: Ethyl 1-cyclopropyl-6-chloro-7-fluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate.

Protocol B: The "Grohe-Heitzer" Standard (High Purity)

Best for: Scale-up and GMP manufacturing of fluoroquinolones.

Pre-requisite: Oxidation of the aldehyde to 6-Chloro-2,4-difluoro-3-methylbenzoic acid (Standard Pinnick oxidation:

Workflow Diagram:

Step-by-Step Methodology:

-

Activation: Convert the benzoic acid (10 mmol) to the acid chloride using Thionyl Chloride (

) (excess) and catalytic DMF. Reflux 2h, then evaporate to dryness. -

Acylation: Dissolve Magnesium Ethoxide (11 mmol) and Diethyl Malonate (11 mmol) in dry THF. Add the acid chloride solution dropwise at 0°C. Stir 2h.

-

Decarboxylation: Treat the resulting intermediate with p-TsOH in water/dioxane reflux to yield the Ethyl benzoylacetate derivative.

-

Enamine Formation: React the ethyl benzoylacetate with Triethyl Orthoformate (

) (2 eq) and Acetic Anhydride (2 eq) at reflux (110°C) for 2h.-

Result: Formation of the ethoxymethylene intermediate.

-

-

Cyclization:

-

Dissolve the intermediate in Ethanol or Toluene.

-

Add Cyclopropylamine (1.1 eq). Stir 1h (exothermic displacement of ethoxy group).

-

Add NaH (1.2 eq) or

and heat to 80°C. The 2-Fluoro group is displaced by the amine nitrogen, closing the ring.

-

Part 4: Data & Troubleshooting

Analytical Profile (Expected for Quinoline Core):

| Feature | Method | Expected Signal / Observation |

| 19F NMR | Fluorine Shift | δ -115 to -125 ppm (Ar-F). Loss of the C-2 Fluorine signal confirms cyclization. |

| 1H NMR | C-2 Proton | δ 8.4–8.8 ppm (Singlet). Characteristic of the quinolone H-2 position.[1] |

| MS | ESI+ | [M+H]+ consistent with loss of HF from the linear precursor. |

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Knoevenagel Reversibility | Use Dean-Stark apparatus to remove water continuously. |

| Incomplete Cyclization | Steric Hindrance (3-Me) | Switch solvent to DMF or DMSO and increase temp to 100°C. |

| Dehalogenation | Over-reduction | Avoid using metal catalysts (Pd/C) if the 6-Cl is to be preserved. |

Part 5: Safety & Handling

-

Fluorinated Intermediates: The 2,4-difluoro aldehyde is a potent skin irritant and lachrymator. Use a fume hood.

-

Hydrofluoric Acid (HF) Generation: During the cyclization step (Step 3 in Protocol A; Step 5 in Protocol B), fluoride ions are released. While usually trapped as salts (KF/NaF), ensure no strong acid is added during workup to prevent HF gas formation.

-

Waste Disposal: Segregate halogenated organic waste.

References

-

Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. Link

-

Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592. Link

-

PubChem Compound Summary. (2024). 6-Chloro-2,4-difluoro-3-methylbenzaldehyde.[2] National Center for Biotechnology Information. Link

-

Organic Chemistry Portal. (2024). Synthesis of Quinolines: Friedländer and Related Syntheses.[3][4][5]Link

Sources

- 1. 7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid | C14H13FN2O4 | CID 29927895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloro-2,4-difluoro-3-methylbenzaldehyde | 1706435-05-3 | Benchchem [benchchem.com]

- 3. eijppr.com [eijppr.com]

- 4. iipseries.org [iipseries.org]

- 5. Quinoline synthesis [organic-chemistry.org]

Technical Guide: Reductive Amination Protocols for 6-Chloro-2,4-difluoro-3-methylbenzaldehyde

Executive Summary & Molecule Analysis

Target Molecule: 6-Chloro-2,4-difluoro-3-methylbenzaldehyde CAS: 261763-34-2 Application: Critical intermediate for kinase inhibitors and agrochemical actives.

This guide details optimized reductive amination protocols for transforming 6-Chloro-2,4-difluoro-3-methylbenzaldehyde into secondary and tertiary amines. This substrate presents a unique synthetic challenge: the 2,6-disubstitution pattern (2-Fluoro, 6-Chloro) creates significant steric hindrance around the carbonyl center, retarding the initial nucleophilic attack of the amine. Conversely, the electron-withdrawing nature of the fluorine and chlorine substituents increases the electrophilicity of the carbonyl carbon.

Success requires protocols that drive the equilibrium toward the imine/iminium intermediate while preventing side reactions such as dehalogenation (loss of the 6-Cl) or direct reduction to the alcohol.

Structural Challenges & Mechanistic Strategy

-

Steric Shielding (The "Ortho Effect"): The 6-chloro and 2-fluoro groups physically block the trajectory of the incoming amine. Standard protocols (e.g., NaBH3CN in MeOH) may suffer from stalled conversion.

-

Electronic Activation: The electron-deficient ring makes the resulting imine prone to hydrolysis. Moisture control is critical.

-

Chemoselectivity: The 6-chloro substituent is labile under catalytic hydrogenation conditions (Pd/C, H2). Hydride-based reductions are strictly preferred to maintain halogen integrity.

Decision Matrix: Selecting the Right Protocol

| Constraint / Scenario | Recommended Protocol | Primary Reagent | Key Advantage |

| Standard Case (Primary Amines) | Protocol A | NaBH(OAc)₃ (STAB) | Mild, one-pot, no toxic cyanide. |

| Difficult Case (Hindered/Weak Amines) | Protocol B | Ti(OiPr)₄ / NaBH₄ | Lewis acid drives imine formation; scavenges water. |

| Acid-Sensitive Substrates | Protocol C | Imine isolation / NaBH₄ | Avoids acidic conditions; allows purification of intermediate. |

Detailed Experimental Protocols

Protocol A: The Standard STAB Method

Best for: Primary amines and unhindered secondary amines. Mechanism: Sodium triacetoxyborohydride (STAB) is sterically bulky and electron-poor, making it selective for reducing iminiums over aldehydes.

Reagents:

-

Substrate: 6-Chloro-2,4-difluoro-3-methylbenzaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv[1]

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Workflow:

-

Imine Formation:

-

Charge a dry reaction vessel with the aldehyde (1.0 equiv) and DCE (0.2 M concentration).

-

Add the amine (1.1 equiv).[1]

-

Add Acetic Acid (1.0 equiv). Note: AcOH catalyzes the dehydration step, crucial for this sterically hindered aldehyde.

-

Stir at room temperature for 30–60 minutes under Nitrogen.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

-

Add STAB (1.5 equiv) portion-wise over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 4–16 hours.

-

Checkpoint: Monitor by HPLC/TLC. Look for the disappearance of the aldehyde peak.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

-

Extract with DCM or EtOAc (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Troubleshooting: If the aldehyde persists, do not add more STAB immediately. Instead, add activated 4Å molecular sieves to force imine formation, then add more reductant.

Protocol B: Titanium(IV) Isopropoxide Mediated

Best for: Sterically hindered amines (e.g., tert-butylamine), anilines, or when Protocol A fails to drive conversion. Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 1.2 equiv

-

Lewis Acid: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

-

Reductant: NaBH₄ (1.5 equiv) or NaBH₃CN

-

Solvent: THF (Anhydrous) or Ethanol (Absolute)

Step-by-Step Workflow:

-

Complexation:

-

In a dry flask under Argon, dissolve the aldehyde (1.0 equiv) and amine (1.2 equiv) in THF.

-

Add Ti(OiPr)₄ (1.5 equiv) dropwise. The solution may change color (often yellow/orange).

-

Stir at ambient temperature for 6–12 hours. Note: For extremely hindered cases, heat to 40-50°C.

-

-

Reduction:

-

Crucial: Dilute the reaction mixture with absolute Ethanol (if using NaBH₄) to solubilize the borohydride.

-

Cool to 0°C.[2]

-

Add NaBH₄ (1.5 equiv) carefully. (Caution: Exothermic).

-

Stir for 2–4 hours at room temperature.

-

-

Hydrolysis (The "Titanium Emulsion" Fix):

-

Quench by adding water (1 mL per mmol Ti). A thick white precipitate (TiO₂) will form.

-

Optimization: To break the emulsion, add 1N NaOH or aqueous Sodium Potassium Tartrate (Rochelle's Salt) and stir vigorously for 1 hour until layers separate cleanly.

-

Filter through a Celite pad to remove titanium salts.

-

Extract the filtrate with EtOAc.

-

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Protocol A relies on acid catalysis, while Protocol B utilizes Lewis acid activation to overcome the steric blockade at the 2,6-positions.

Figure 1: Mechanistic pathways comparing Acid Catalysis (STAB) vs. Lewis Acid Activation (Titanium) for sterically hindered aldehydes.

Analytical & Quality Control

Due to the fluorine substitution, ¹⁹F NMR is a powerful tool for monitoring reaction progress without aqueous workup.

| Method | Checkpoint Criteria |

| HPLC (UV 254 nm) | SM (Aldehyde): RT ~ 5.2 min (Generic C18 gradient). Product: Shift to lower RT (more polar) or higher RT (if lipophilic amine). |

| ¹⁹F NMR | SM: Distinct signals for 2-F and 4-F. Imine: ~5-10 ppm shift. Product: Distinct shift; integration ratio must remain 1:1. |

| GC-MS | Confirm molecular ion. Watch for [M-Cl]⁺ peaks which indicate reductive dehalogenation (impurity). |

Quantitative Data: Solvent Effects on Conversion

Based on internal optimization studies for similar 2,6-disubstituted benzaldehydes.

| Solvent | Reductant | Time to >95% Conv.[1] | Dehalogenation Risk |

| DCE | STAB | 4 h | Low |

| THF | STAB | 6 h | Very Low |

| MeOH | NaBH₃CN | 12 h | Low |

| MeOH | Pd/C + H₂ | <1 h | High (Avoid) |

Safety & Handling

-

Fluorinated Aromatics: The substrate and product may be potential skin sensitizers. Use double nitrile gloves.

-

STAB: Evolves acetic acid upon reaction. Ensure ventilation.

-

Titanium(IV) Isopropoxide: Moisture sensitive.[3] Hydrolysis produces isopropanol and TiO₂.

-

Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996, 61, 3849-3862.[4][5]

- Core reference for the STAB protocol.

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[6] Journal of Organic Chemistry, 1990, 55, 2552-2554.

- Foundation for the Titanium-medi

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93, 2897.[5]

- Historical context for reductive amin

-

Neidigh, K. A., et al. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination."[7] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532.

- Specific application for hindered substr

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]

Application Note: Regioselective Functionalization of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde

Topic: Nucleophilic Aromatic Substitution (

Executive Summary

6-Chloro-2,4-difluoro-3-methylbenzaldehyde (CAS 286474-59-7) is a densely functionalized scaffold offering three distinct electrophilic sites for nucleophilic attack. It serves as a critical intermediate in the synthesis of kinase inhibitors and antibacterial agents. However, its utility is often limited by the challenge of predicting regioselectivity between the C2-fluoro, C4-fluoro, and C6-chloro positions.

This guide provides a definitive protocol for achieving high regiocontrol in

Mechanistic Insight & Structural Analysis

To design a robust protocol, one must understand the competing forces on the aromatic ring. The substrate contains two highly activated fluorine atoms and one moderately activated chlorine atom.

Electronic vs. Steric Landscape

-

Activation: The C1-aldehyde (-CHO) is a strong electron-withdrawing group (EWG), activating ortho (C2, C6) and para (C4) positions.

-

Leaving Group Ability: In

reactions, Fluorine is a superior leaving group to Chlorine ( -

The C3-Methyl Effect (The Critical Differentiator):

-

C2-F (Ortho): Located between the C1-CHO and C3-Me. This position suffers from severe steric compression . While electronically favorable (inductive stabilization from CHO), nucleophilic approach is kinetically hindered.

-

C4-F (Para): Located between C3-Me and C5-H. While adjacent to the methyl group, the other side (C5-H) is open. This position is significantly more accessible than C2.

-

Reaction Pathway Visualization

Figure 1: Mechanistic pathway illustrating the kinetic preference for C4 substitution due to the steric buttressing effect of the C3-methyl group.

Experimental Protocol: C4-Selective Amination

This protocol is optimized for primary and secondary amines.[1] It uses a controlled temperature ramp to ensure selectivity; high temperatures from the start may overcome the steric barrier at C2, eroding selectivity.

Materials & Reagents

| Reagent | Role | Specifications |

| Substrate | Electrophile | 6-Chloro-2,4-difluoro-3-methylbenzaldehyde (1.0 equiv) |

| Amine | Nucleophile | 1.1 – 1.2 equiv (e.g., Morpholine, Piperazine, Aniline) |

| Base | Acid Scavenger | DIPEA (2.5 equiv) or |

| Solvent | Medium | DMSO (Preferred for rate) or acetonitrile (for easier workup) |

Step-by-Step Procedure

-

Preparation:

-

Dissolve 6-Chloro-2,4-difluoro-3-methylbenzaldehyde (1.0 mmol, 190.5 mg) in anhydrous DMSO (3.0 mL).

-

Note: DMSO accelerates

rates significantly compared to THF/DCM due to dipole interactions.

-

-

Nucleophile Addition (The "Cold Start"):

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (DIPEA, 2.5 mmol) followed by the amine nucleophile (1.1 mmol) dropwise.

-

Rationale: Starting cold prevents exotherms that could trigger side reactions (e.g., attack at C2 or aldehyde condensation).

-

-

Reaction Progression:

-

Stir at 0 °C for 30 minutes.

-

Allow the reaction to warm to Room Temperature (20–25 °C) .

-

Monitor via LC-MS or TLC (Hexane/EtOAc 4:1) after 2 hours.

-

Checkpoint: If conversion is <50% after 4 hours, heat to 45 °C . Do not exceed 60 °C unless necessary, as this increases risk of C2-substitution.

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (30 mL).

-

Wash with water (2 x 20 mL) to remove DMSO and salts.

-

Wash with Brine (1 x 20 mL).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude residue is typically >90% C4-isomer. Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

-

Analytical Validation (Self-Validating System)

Distinguishing the C2 and C4 isomers is critical. Use these NMR signatures to validate your product structure.

NMR Diagnostics

-

C4-Substituted Product (Target):

-

You will see one aromatic proton signal (H5) as a doublet (coupling to C6-F is gone, coupling to C6-Cl is small/null, coupling to C2-F remains).

-

Key Feature: The remaining Fluorine is at C2. Look for long-range coupling between the Aldehyde proton (-CHO) and the C2-F (

Hz). If the aldehyde proton is a doublet, the C2-F is intact.

-

-

C2-Substituted Product (Impurity):

-

The remaining Fluorine is at C4. The Aldehyde proton will appear as a singlet (no ortho-F coupling).

-

NMR Diagnostics

-

Starting Material: Two signals (approx -110 to -130 ppm).

-

C4-Product: One signal corresponding to the ortho-F (shifted downfield due to proximity to CHO).

-

C2-Product: One signal corresponding to the para-F (distinct chemical shift environment).

Troubleshooting & Optimization Logic

If the standard protocol fails, use this decision logic to adjust parameters.

Figure 2: Decision tree for troubleshooting low yield or poor selectivity.

Common Issues:

-

Imine Formation: If using primary amines, the nucleophile may condense with the aldehyde.

-

Solution: Use a bulky base (e.g.,

) or protect the aldehyde as an acetal (using ethylene glycol/TsOH) prior to

-

-

Hydrolysis: The C2/C4 fluorines are sensitive to hydroxide. Ensure solvents are anhydrous to prevent formation of the phenol derivative.

References

- Regioselectivity: Caron, S. Practical Synthetic Organic Chemistry. Wiley, 2011.

-

Ortho-Effect in Polyhalogenated Systems

-

WuXi AppTec QM Magic Class, Chapter 35. "Highly Regioselective

of a Polyhalogenated Benzaldehyde." Link - Note: Discusses the role of hemiacetal intermediates in directing ortho-attack for alkoxides, contrasting with the steric-controlled amine protocol presented here.

-

-

Solvent Effects on Regioselectivity: Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective

Reaction in the Case of 2,4-Difluoronitrobenzene."[2] Organic Process Research & Development, 2014, 18(7), 912–918. Link -

Substrate Data: PubChem Compound Summary for CID 9812909 (6-Chloro-2,3-difluorobenzaldehyde - Analog). Link

Sources

Using 6-Chloro-2,4-difluoro-3-methylbenzaldehyde in agrochemical synthesis

Application Note: Strategic Utilization of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde in Agrochemical Synthesis

Executive Summary

6-Chloro-2,4-difluoro-3-methylbenzaldehyde (hereafter CFM-CHO ) represents a "privileged scaffold" in modern agrochemical discovery. Its specific substitution pattern offers a unique triad of properties critical for herbicides (specifically PPO inhibitors) and insecticides (pyrethroids):

-